molecular formula C25H25N3O4 B4556629 1-(diphenylmethyl)-4-[(4-nitrophenoxy)acetyl]piperazine

1-(diphenylmethyl)-4-[(4-nitrophenoxy)acetyl]piperazine

Cat. No.: B4556629
M. Wt: 431.5 g/mol
InChI Key: BKWVSQYNMUWJTB-UHFFFAOYSA-N
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Description

1-(diphenylmethyl)-4-[(4-nitrophenoxy)acetyl]piperazine is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.18450629 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Interactions

  • Cinnarizinium Dipicrate : A study on the crystal structure of cinnarizinium dipicrate revealed the piperazine group adopting a slightly distorted chair conformation. This structure is stabilized by strong hydrogen bonds and weak intermolecular interactions, contributing to our understanding of molecular interactions in crystal engineering (Jasinski et al., 2011).

Synthesis and Biological Evaluation

  • Novel Diphenylpiperazine Derivatives : A series of novel diphenylpiperazine derivatives, including those with nitroimidazole and benzimidazole groups, were synthesized and evaluated for their antibacterial, antifungal, and cytotoxic activities. These compounds showed promise in inhibiting various bacterial strains and in vitro against certain cell lines, contributing to the development of new therapeutic agents (Gan, Zhang, & Zhou, 2018).

Metabolism Study

  • Metabolism of Piperazine Derivatives : A study on the metabolism of a specific piperazine derivative in rats using high-performance liquid chromatography and mass spectrometry identified multiple metabolites. This research is crucial for understanding the pharmacokinetics and potential therapeutic applications of piperazine-based compounds (Jiang et al., 2007).

Antimicrobial and Antioxidant Properties

  • Bis(pyrazole-benzofuran) Hybrids with Piperazine Linker : Research on bis(pyrazole-benzofuran) hybrids possessing a piperazine linker highlighted potent antibacterial efficacies and biofilm inhibition activities. These findings are significant for developing new antimicrobial agents (Mekky & Sanad, 2020).
  • Piperazine as Antioxidants : A synthesized piperazine compound demonstrated significant antioxidant activity. Such findings are valuable in the search for new antioxidant agents, with potential applications in various therapeutic areas (Prabawati, 2016).

Therapeutic Agent Development

  • Piperazine Derivatives as Therapeutic Agents : The development and evaluation of piperazine derivatives, considering their binding affinity to biological targets, have implications for creating new therapeutic agents. Understanding these interactions helps in the design of drugs with specific target activities (Carceller et al., 1993).

Properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-(4-nitrophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c29-24(19-32-23-13-11-22(12-14-23)28(30)31)26-15-17-27(18-16-26)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,25H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWVSQYNMUWJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.